2-Bromo-4-hydroxy-5-methoxyphenylacetic acid
Description
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (CAS: 181517-98-6) is a halogenated phenylacetic acid derivative characterized by a bromine atom at position 2, a hydroxyl group at position 4, and a methoxy group at position 5 on the aromatic ring. Its molecular formula is C₉H₉BrO₅, with a molecular weight of 277.07 g/mol. This compound is commercially available at 95% purity and is often utilized in organic synthesis and pharmaceutical research due to its reactive functional groups (carboxylic acid, hydroxyl, and methoxy) .
Properties
IUPAC Name |
2-(2-bromo-4-hydroxy-5-methoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO4/c1-14-8-2-5(3-9(12)13)6(10)4-7(8)11/h2,4,11H,3H2,1H3,(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXCVKEBRBISILO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)Br)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid typically involves the bromination of 4-hydroxy-5-methoxyphenylacetic acid. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent. The process involves the following steps:
Bromination: 4-Hydroxy-5-methoxyphenylacetic acid is treated with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane, at a controlled temperature.
Purification: The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product.
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include:
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium).
Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).
Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., ether, tetrahydrofuran).
Major products formed from these reactions include substituted derivatives, oxidized products, and reduced alcohols .
Scientific Research Applications
Synthesis of 2-Bromo-4-hydroxy-5-methoxyphenylacetic Acid
The synthesis of this compound typically involves the reaction of m-bromoacetophenone with glyoxylic acid in an alkaline medium. The process includes several steps:
- Condensation Reaction : The initial step involves the condensation of m-bromoacetophenone and glyoxylic acid to form a hydroxyl intermediate.
- Acidification : The intermediate is then acidified to yield the desired bromo compound.
- Reduction : A reducing agent is used to convert the intermediate into this compound.
This method is noted for its simplicity, higher yields, and use of readily available reagents, making it advantageous for large-scale production .
Medicinal Chemistry
This compound has been investigated for its potential therapeutic properties. It serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its structural features suggest that it may exhibit biological activities similar to other phenolic compounds.
Analytical Chemistry
This compound has been identified as a significant metabolite in the analysis of psychoactive substances such as 2C-B (4-bromo-2,5-dimethoxyphenethylamine). In a study analyzing urine samples from users of 2C-B, it was found that 4-bromo-2,5-dimethoxyphenylacetic acid accounted for 73% of the total metabolites detected . This highlights its relevance in toxicology and forensic science.
Case Study 1: Metabolite Analysis in Toxicology
A study published in PubMed analyzed urine samples from individuals who had consumed 2C-B. The researchers utilized gas chromatography/mass spectrometry to identify various metabolites, including 4-bromo-2,5-dimethoxyphenylacetic acid. This research underscores the importance of understanding metabolic pathways for substances with hallucinogenic properties .
| Metabolite | Percentage Detected |
|---|---|
| 4-Bromo-2,5-dimethoxyphenylacetic acid | 73% |
| 4-Bromo-2-hydroxy-5-methoxyphenylacetic acid | 13% |
| 4-Bromo-2,5-dimethoxyphenylethyl alcohol | 4.5% |
Case Study 2: Phytotoxicity Research
Research conducted on phytotoxins revealed that compounds related to phenylacetic acids exhibited varying degrees of pathogenicity against plant species. While this particular study did not focus exclusively on this compound, it contributes to understanding how similar compounds interact with biological systems .
Mechanism of Action
The mechanism of action of 2-Bromo-4-hydroxy-5-methoxyphenylacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and hydroxyl group play crucial roles in its binding affinity and specificity. The compound may inhibit enzyme activity by forming covalent bonds with active site residues or by competing with natural substrates for binding .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally related compounds to 2-bromo-4-hydroxy-5-methoxyphenylacetic acid differ in substituent positions, functional groups, or halogenation patterns. Below is a comparative analysis based on physicochemical properties, reactivity, and applications:
Table 1: Structural and Functional Comparison
Key Findings from Comparative Analysis
Substituent Position Effects: The position of bromine significantly impacts reactivity. For example, 3-bromo-4-hydroxy-5-methoxyphenylacetic acid (CAS: 206559-42-4) exhibits distinct electronic effects compared to the 2-bromo isomer due to altered resonance stabilization .
Functional Group Variations: Replacement of the carboxylic acid with an acetamide group (e.g., 2-bromo-N-(4-hydroxy-3-methoxyphenyl)acetamide, CAS: 53527-08-5) reduces acidity but enhances stability against decarboxylation .
Biological Relevance: The hydroxyl-methoxy substitution pattern (positions 4 and 5) mirrors natural metabolites like homovanillic acid (4-hydroxy-3-methoxyphenylacetic acid), a dopamine metabolite. Bromination at position 2 may confer unique interactions with enzymes or receptors compared to non-halogenated analogs .
Synthetic Utility: Brominated phenylacetic acids (e.g., this compound) are valuable intermediates in Suzuki-Miyaura cross-coupling reactions, where the bromine serves as a leaving group. Comparatively, non-brominated analogs lack this reactivity .
Biological Activity
2-Bromo-4-hydroxy-5-methoxyphenylacetic acid (C₉H₉BrO₄) is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. Its molecular structure includes bromine, hydroxy, and methoxy groups, which are pivotal in influencing its reactivity and interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.
The compound has a molecular weight of 261.07 g/mol and is characterized by the following functional groups:
- Bromo group : Enhances lipophilicity and may facilitate interactions with biological membranes.
- Hydroxy group : Can participate in hydrogen bonding, crucial for receptor binding.
- Methoxy group : Influences the electronic properties of the molecule, potentially affecting its biological activity.
Research indicates that this compound interacts with various biological targets through:
- Hydrogen bonding : The hydroxy group can form hydrogen bonds with receptor sites.
- Halogen bonding : The bromine atom may engage in unique interactions that enhance binding affinity to certain proteins.
Antimicrobial Activity
A study highlighted the antimicrobial properties of bromophenols, including derivatives like this compound. This compound demonstrated significant efficacy against a range of pathogens, suggesting its potential as an antimicrobial agent .
Comparative Analysis
| Compound Name | CAS Number | Key Differences |
|---|---|---|
| 2-Bromo-5-methoxybenzoic acid | 4697-62-5 | Lacks acetic acid side chain |
| 2-Bromo-4,5-dimethoxyphenylacetic acid | 181517-98-6 | Contains an additional methoxy group |
| This compound | 181517-98-6 | Hydroxy group replaces one methoxy group |
| 2-Bromo-4-hydroxyphenylacetic acid | 88491-44-5 | Lacks methoxy substituent |
| 2-Bromo-4,5-diethoxyphenylacetic acid | 100388-17-8 | Contains ethoxy groups instead of methoxy |
This table illustrates the unique position of this compound within a class of compounds that share structural similarities but differ in functional groups and potential activities.
Case Studies
- Antimicrobial Efficacy : A study examined the effects of various bromophenols on microbial growth, revealing that compounds similar to this compound exhibited promising results against fungi and bacteria .
- Therapeutic Potential : Research into phenolic compounds has indicated that modifications on the phenolic ring can enhance therapeutic efficacy. The specific substitution pattern in this compound may lead to improved interactions with biological targets compared to other derivatives.
Q & A
Q. What are the standard synthetic routes for 2-bromo-4-hydroxy-5-methoxyphenylacetic acid?
The compound is synthesized via regioselective bromination of a phenylacetic acid precursor. A common method involves reacting 4-hydroxy-5-methoxyphenylacetic acid with bromine in acetic acid under controlled conditions. Reaction parameters such as temperature (room temperature), stoichiometry (1:1 molar ratio of substrate to Br₂), and solvent (acetic acid) are critical for regioselectivity and yield optimization. Post-synthesis purification via recrystallization ensures high purity .
Q. Which spectroscopic techniques are most effective for structural characterization?
- NMR : Proton and carbon NMR identify substituent positions and confirm bromine incorporation.
- FTIR/Raman : Detect functional groups (e.g., -OH, C=O, Br-C) and vibrational modes.
- X-ray crystallography : Resolves molecular geometry, hydrogen-bonding motifs (e.g., centrosymmetric dimers with R₂²(8) motifs), and substituent effects on bond angles .
Q. How do substituents influence the compound’s electronic properties?
Electron-withdrawing bromine increases adjacent C-C-C bond angles (e.g., 121.5° vs. 118.2° for methoxy groups), altering aromatic ring electron density. This impacts reactivity in electrophilic substitutions or nucleophilic additions .
Q. What are the recommended purity assessment methods?
- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) using C18 columns.
- Melting point analysis : Consistency with literature values (e.g., 183°C) confirms purity .
Advanced Research Questions
Q. How can conflicting spectroscopic data be resolved?
Discrepancies in NMR or IR spectra may arise from solvent polarity, tautomerism, or crystal packing. Cross-validate using multiple techniques (e.g., X-ray for conformation, TGA for thermal stability) and computational modeling (DFT for optimized geometries) .
Q. What strategies optimize regioselectivity in bromination?
- Directing groups : Methoxy and hydroxyl groups direct bromine to specific positions via resonance/inductive effects.
- Solvent control : Polar aprotic solvents (e.g., DMF) may enhance selectivity compared to acetic acid.
- Catalysts : Lewis acids (e.g., FeBr₃) can modulate reactivity in electrophilic aromatic substitution .
Q. How does hydrogen bonding affect crystallization?
The carboxylic acid group forms strong O-H···O hydrogen bonds, creating centrosymmetric dimers. Solvent choice (e.g., ethanol vs. acetone) influences crystal packing and morphology, critical for X-ray diffraction quality .
Q. What methodologies assess biological activity?
- In vitro assays : Evaluate enzyme inhibition (e.g., cyclooxygenase for anti-inflammatory potential) or receptor binding.
- Molecular docking : Predict interactions with target proteins (e.g., Vancomycin-type systems) using software like AutoDock .
Q. How is thermal stability evaluated for storage recommendations?
Q. What analytical challenges arise in quantifying trace impurities?
- GC-MS/LC-MS : Detect halogenated byproducts (e.g., di-brominated derivatives) with limits of detection (LOD) <0.1%.
- ICP-OES : Quantify residual bromine to ensure compliance with safety thresholds (e.g., <10 ppm) .
Methodological Notes
- Synthetic Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent) to minimize side products.
- Crystallography : Slow evaporation from ethanol yields diffraction-quality crystals.
- Biological Testing : Use cell-based assays (e.g., MTT for cytotoxicity) with positive controls (e.g., Combretastatin A-4 analogues) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
